tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of antituberculosis activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be achieved through multiple synthetic routes. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another method utilizes the olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ethyl acetate. Reaction conditions often involve low temperatures and inert atmospheres to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetyl chloride can lead to the formation of spirocyclic derivatives with different substituents.
Scientific Research Applications
tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has been extensively studied for its antituberculosis activity . It acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, spirocyclic compounds have shown potential as agonists of the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase, and various antibacterial agents .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as the MmpL3 protein . This interaction disrupts the function of the protein, leading to the inhibition of Mycobacterium tuberculosis growth . The compound’s unique spirocyclic structure allows it to effectively bind to its targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate . These compounds share the spirocyclic scaffold but differ in their substituents and specific functional groups.
Uniqueness: tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate stands out due to its specific configuration and the presence of the tert-butyl group, which enhances its stability and biological activity . Its unique structure allows for a diverse range of biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H24N2O4 |
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Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
HACOJUDPVUMKSA-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Canonical SMILES |
CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
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